

Spectroscopic Analysis of Carbazole Violet: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a high-performance organic pigment belonging to the dioxazine class.[1][2][3] It is widely recognized by its Colour Index name, Pigment Violet 23 (PV23), and CAS number 6358-30-1.[4][5] Renowned for its intense, vibrant bluish-violet hue, exceptional color strength, and excellent fastness properties, Carbazole Violet finds extensive application in paints, inks, plastics, and other materials.[6][7][8] While its primary use is as a colorant, its complex heterocyclic structure, derived from carbazole, warrants a deeper investigation into its spectroscopic properties for potential applications in research and development, including sensing and materials science.[9]

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Carbazole Violet**, summarizing its known chemical and physical properties, detailing experimental protocols for its analysis, and outlining its synthesis.

Chemical and Physical Properties

Carbazole Violet is a complex organic molecule with a robust chemical structure that contributes to its stability and coloristic properties. A summary of its key properties is presented in Table 1.



Property	Value	Reference(s)	
Chemical Name	8,18-dichloro-5,15-diethyl- 5,15-dihydrodiindolo[3,2- b:3',2'-m]triphenodioxazine	[10]	
Synonyms	Pigment Violet 23, Dioxazine Violet, C.I. 51319	[4][5]	
CAS Number	6358-30-1	[4]	
Molecular Formula	C34H22Cl2N4O2	[2][5]	
Molecular Weight	589.47 g/mol	[5]	
Appearance	Dark purple solid/powder [2]		
Melting Point	385 °C (decomposes)	[2]	

Table 1: Chemical and Physical Properties of Carbazole Violet.

Spectroscopic Properties

Detailed quantitative spectroscopic data for **Carbazole Violet** in solution, such as its molar absorptivity and fluorescence quantum yield, are not readily available in the public domain. This is likely due to its primary application as a pigment, where properties like lightfastness and tinting strength are of greater commercial importance. However, some data on its absorption in a dispersed state and the spectroscopic properties of its parent compound, carbazole, are available.



Parameter	Value/Range	Notes	Reference(s)
UV-Vis Absorption (λmax)	556 - 596 nm	Measured in a 50% dispersion in methacrylic resin. This is not a solution measurement and should be considered an approximation of the absorption in a solid state.	[11]
Molar Absorptivity (ε)	Not available	-	
Fluorescence Excitation Max	Not available	For the parent compound, carbazole, the excitation maximum is ~323 nm.	[12][13]
Fluorescence Emission Max	Not available	For the parent compound, carbazole, the emission maximum is ~351 nm.	[12][13]
Fluorescence Quantum Yield (Φ)	Not available	-	

Table 2: Spectroscopic Properties of Carbazole Violet.

Experimental Protocols

For researchers wishing to perform a detailed spectroscopic analysis of **Carbazole Violet**, the following experimental protocols for UV-Vis absorption and fluorescence spectroscopy are recommended.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of **Carbazole Violet** in a suitable solvent.



Objective: To determine the wavelength of maximum absorption (λ max) and the molar absorptivity (ϵ) of **Carbazole Violet** in solution.

Materials:

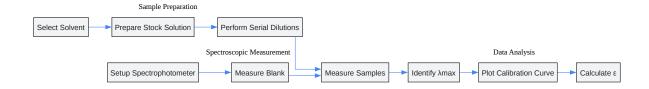
- Carbazole Violet (Pigment Violet 23)
- High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Chloroform)
- Volumetric flasks (various sizes)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Solvent Selection: Due to the low solubility of many pigments, a solvent that can dissolve
 Carbazole Violet to a sufficient concentration for measurement is crucial. Initial solubility tests with solvents like DMF, THF, or chloroform are recommended.
- Stock Solution Preparation: Accurately weigh a small amount of Carbazole Violet and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with a range of concentrations. This is necessary to determine the molar absorptivity using the Beer-Lambert law.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 800 nm.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.



- Sample Measurement: Record the absorption spectra of the prepared Carbazole Violet solutions, starting with the most dilute. Ensure the cuvette is clean and properly placed in the sample holder for each measurement.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λmax) from the spectra.
 - Plot a calibration curve of absorbance at λmax versus concentration.
 - According to the Beer-Lambert law (A = ϵ bc, where A is absorbance, ϵ is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear fit of the calibration curve will be the molar absorptivity (ϵ).



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UV-Vis Spectroscopy Experimental Workflow.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of **Carbazole Violet**.

Objective: To determine the excitation and emission maxima and to estimate the relative fluorescence quantum yield of **Carbazole Violet**.

Materials:



- Carbazole Violet solution (prepared as for UV-Vis spectroscopy)
- Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)
- Quartz fluorescence cuvettes
- Spectrofluorometer

Procedure:

- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
- Excitation Spectrum:
 - Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan, otherwise an estimate based on the color will be necessary).
 - Scan the excitation monochromator over a range of wavelengths (e.g., 300-600 nm) to obtain the excitation spectrum. The peak of this spectrum is the excitation maximum.
- Emission Spectrum:
 - Set the excitation monochromator to the determined excitation maximum.
 - Scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the emission maximum.
- · Quantum Yield Measurement (Relative Method):
 - Measure the absorbance of both the Carbazole Violet solution and the quantum yield standard at the excitation wavelength used for the emission scan. The absorbance of both solutions should be low (typically < 0.1) to avoid inner filter effects.
 - Record the fluorescence emission spectrum of the quantum yield standard using the same excitation wavelength and instrument settings.



- Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
- The quantum yield (Φ) of the sample can be calculated using the following equation:
 Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) *
 (n_sample² / n_standard²) where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent



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Fluorescence Spectroscopy Experimental Workflow.

Synthesis of Carbazole Violet

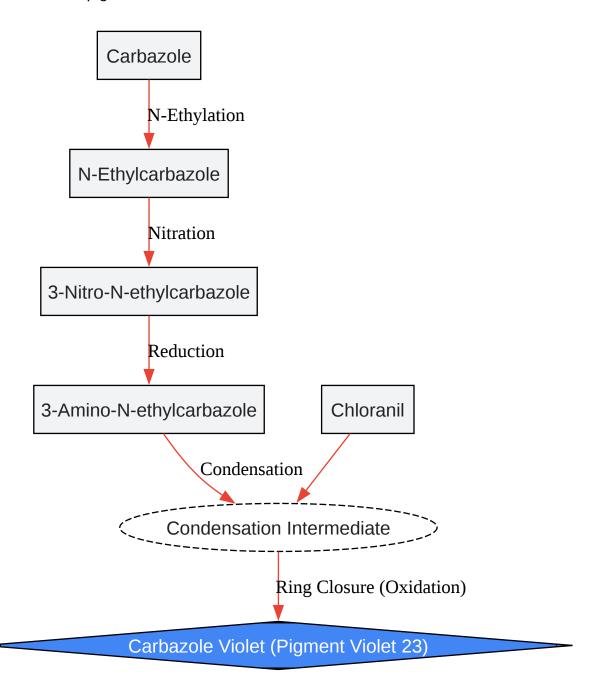
Carbazole Violet (Pigment Violet 23) is synthesized through a multi-step process that begins with the N-alkylation of carbazole.[2] The key final step involves the condensation of two molecules of 3-amino-N-ethylcarbazole with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[2]

The overall synthesis can be summarized as follows:

 N-Ethylation of Carbazole: Carbazole is reacted with an ethylating agent to introduce an ethyl group onto the nitrogen atom, forming N-ethylcarbazole.



- Nitration: N-ethylcarbazole is nitrated to introduce a nitro group onto the carbazole ring, typically at the 3-position, yielding 3-nitro-N-ethylcarbazole.
- Reduction: The nitro group of 3-nitro-N-ethylcarbazole is reduced to an amino group to form 3-amino-N-ethylcarbazole.
- Condensation and Ring Closure: Two molecules of 3-amino-N-ethylcarbazole are condensed with one molecule of chloranil, followed by an oxidative ring closure to form the final Carbazole Violet pigment.





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Synthesis Pathway of Carbazole Violet.

Conclusion

Carbazole Violet is a commercially significant pigment with a rich and complex chemical structure. While its spectroscopic properties in solution are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct a thorough spectroscopic analysis. The detailed experimental protocols for UV-Vis and fluorescence spectroscopy, along with an understanding of its synthesis, will aid scientists and professionals in exploring the potential of Carbazole Violet beyond its traditional use as a colorant, paving the way for new applications in materials science and other research fields. Further investigation into its photophysical properties could reveal novel functionalities for this well-established molecule.

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